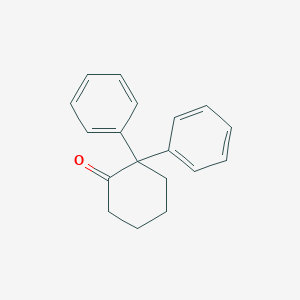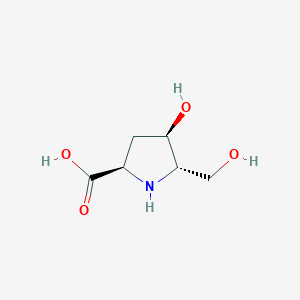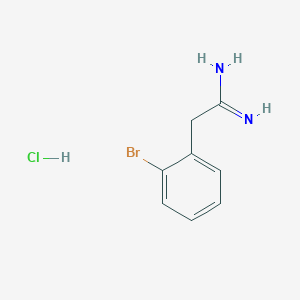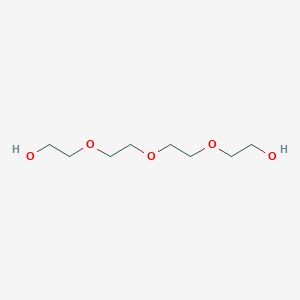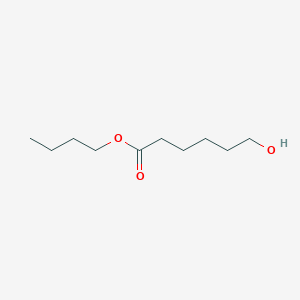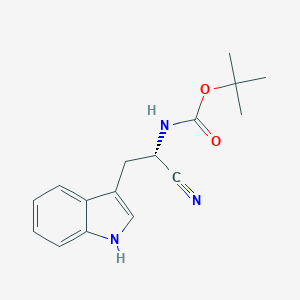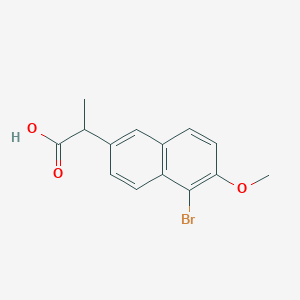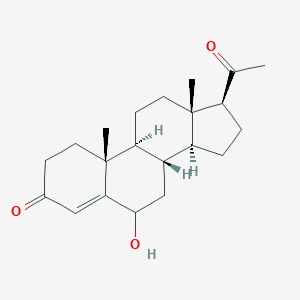
6-Hydroxypregn-4-ene-3,20-dione
Overview
Description
6-Hydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 6-hydroxyprogesterone and is characterized by the presence of a hydroxyl group at the 6th position of the pregnane skeleton .
Mechanism of Action
Biochemical Pathways
It is known that this compound is involved in the biosynthesis of steroids, given its structural similarity to other steroid hormones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxypregn-4-ene-3,20-dione . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Chemical synthesis can also be achieved through selective oxidation reactions using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches due to their efficiency and selectivity. Microbial biotransformation using fungi or bacteria is a preferred method, as it offers high yields and specificity. The process involves the fermentation of progesterone in the presence of these microorganisms, followed by extraction and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 6-dehydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-ketopregn-4-ene-3,20-dione.
Reduction: Formation of 6-dehydroxy derivatives.
Substitution: Formation of 6-substituted pregn-4-ene-3,20-dione derivatives.
Scientific Research Applications
6-Hydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
17α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.
21-Hydroxyprogesterone: Known for its role in corticosteroid biosynthesis.
11α-Hydroxyprogesterone: Studied for its glucocorticoid activity
Uniqueness: 6-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 6th position, which imparts distinct biological properties and makes it a valuable intermediate in steroid synthesis. Its selective receptor interactions also contribute to its unique pharmacological profile .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-UHPWKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-20-6 | |
| Record name | 6-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


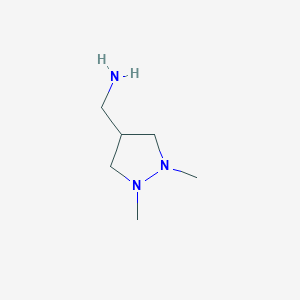
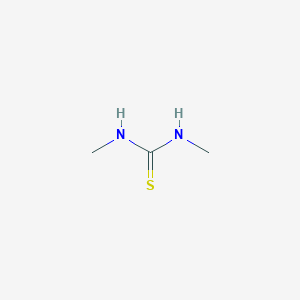
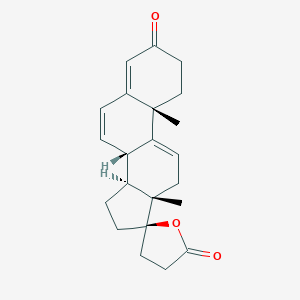
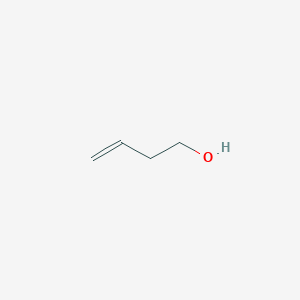
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
